molecular formula C21H20N4O2 B7703170 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide

Cat. No. B7703170
M. Wt: 360.4 g/mol
InChI Key: KNGLIBNEZKMYIP-UHFFFAOYSA-N
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Description

“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of this compound involves several steps. The corresponding acids undergo condensation and hydrolysis followed by cyclization to yield pyrazoloquinolines . These are then substituted to yield the final compound with a good yield under tetrahydrofuran solvent medium . Another method involves the Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are mainly related to its synthesis. As mentioned earlier, the synthesis involves condensation, hydrolysis, cyclization, and substitution reactions .

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide involves the inhibition of several enzymes, including this compound phosphodiesterase and phospholipase A2. These enzymes are involved in various physiological processes in the human body, including inflammation, cell proliferation, and signaling pathways. By inhibiting these enzymes, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines in immune cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide in lab experiments include its potent inhibitory effects on several enzymes, which makes it a useful tool for studying the mechanisms of action of these enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its effects on other enzymes and signaling pathways in the human body. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide involves several steps, including the reaction of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinoline with 3-bromoanisole in the presence of a palladium catalyst to form 1-ethyl-6-methyl-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]quinoline. This intermediate is then reacted with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Scientific Research Applications

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of several diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been shown to have potent inhibitory effects on several enzymes, which makes it a potential target for drug development. In biochemistry, this compound has been used as a tool to study the mechanisms of action of various enzymes and signaling pathways in the human body.

properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-25-20-17(12-15-10-13(2)8-9-18(15)22-20)19(24-25)23-21(26)14-6-5-7-16(11-14)27-3/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGLIBNEZKMYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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